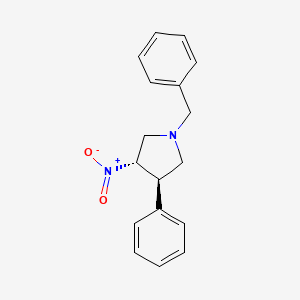![molecular formula C13H21NO B1419743 5-Methyl-2-[(2-methylpentyl)oxy]aniline CAS No. 946773-54-2](/img/structure/B1419743.png)
5-Methyl-2-[(2-methylpentyl)oxy]aniline
Übersicht
Beschreibung
5-Methyl-2-[(2-methylpentyl)oxy]aniline, also known as 5-Me-2-MPA, is an aromatic amine compound with a wide range of applications in scientific research. It has been used in a variety of studies, from drug delivery to biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Activities : A study by Edrees, Farghaly, El‐Hag, & Abdalla (2010) investigated a series of compounds, including those derived from aniline, for their antimicrobial, antitumor, and 5α-reductase inhibitor activities. Some of these compounds exhibited moderate antibacterial and antifungal activities, and a few showed significant cytotoxic activities against human tumor cell lines.
Reactions with Ozone : Research by Tekle-Röttering et al. (2016) explored the reactivity of anilines, including substituted anilines, with ozone. They found that these compounds are readily degraded in ozonation, indicating potential applications in environmental remediation or wastewater treatment.
Organic Synthesis and Chemical Reactions : Candeloro & Bowie (1978) discussed the synthesis of various organic compounds through reactions involving anilines, demonstrating the utility of anilines in creating complex organic structures.
Catalysis in Chemical Reactions : Rao et al. (2014) investigated the use of a complex derived from aniline as a catalyst for Suzuki-Miyaura C-C coupling reactions. This study highlights the role of aniline derivatives in facilitating important chemical transformations.
Fluorescence Sensing : In a study by Song et al. (2019), metal-organic frameworks constructed with aniline derivatives were found to exhibit selective fluorescence quenching response to aniline. This suggests potential applications in sensing and detection technologies.
Synthesis of Medicinal Compounds : Dotsenko et al. (2019) discussed the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives using aniline, highlighting its role in pharmaceutical synthesis.
Environmental Applications in Water Treatment : Onuska, Comba, & Harrison (1976) studied the mass spectra of various aniline derivatives, suggesting potential applications in environmental monitoring and water treatment processes.
Eigenschaften
IUPAC Name |
5-methyl-2-(2-methylpentoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-5-11(3)9-15-13-7-6-10(2)8-12(13)14/h6-8,11H,4-5,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJXNXVRQIXBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=C(C=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[(2-methylpentyl)oxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



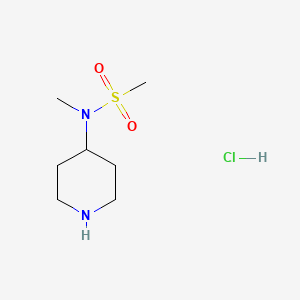

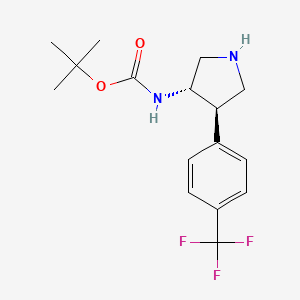
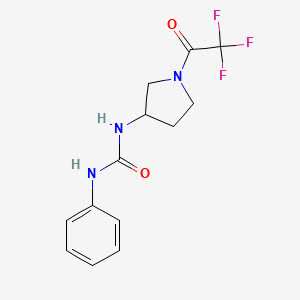
![methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1419665.png)
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride](/img/structure/B1419666.png)
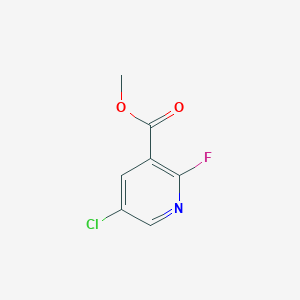
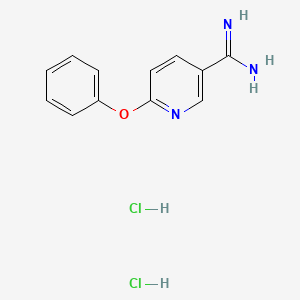
![2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419672.png)

![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)
